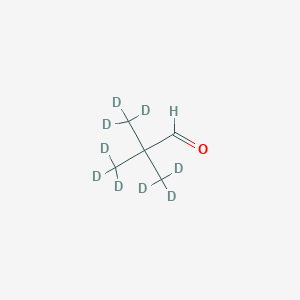
3-Cyclohexylpyrrolidin-2-one
Descripción general
Descripción
3-Cyclohexylpyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO It is a derivative of pyrrolidin-2-one, featuring a cyclohexyl group attached to the third carbon of the pyrrolidinone ring
Mecanismo De Acción
Target of Action
Pyrrolidin-2-ones, a class of compounds to which 3-cyclohexylpyrrolidin-2-one belongs, are known to interact with various biological targets due to their versatile structure .
Mode of Action
It’s known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .
Biochemical Pathways
Pyrrolidin-2-ones are known to be involved in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Pharmacokinetics
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Pyrrolidin-2-ones are known to exhibit diverse biological activities, suggesting that this compound may also have significant biological effects .
Action Environment
It’s known that the stability and efficacy of chemical compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
3-Cyclohexylpyrrolidin-2-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, this compound may bind to enzyme active sites, altering their conformation and affecting their catalytic efficiency. Additionally, this compound can interact with proteins that regulate cellular signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. By binding to enzyme active sites, this compound can inhibit enzyme activity, leading to a decrease in the production of specific metabolites. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound may result in cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, this compound may inhibit enzymes involved in the synthesis or degradation of certain biomolecules, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of pyrrolidin-2-ones . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also yield pyrrolidin-2-ones .
Industrial Production Methods: Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone, along with additives such as DMAP, are employed to make the process practical and efficient .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by using oxidants like Oxone.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclohexylpyrrolidin-2-one has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Pyrrolidin-2-one: The parent compound, which lacks the cyclohexyl group.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that can alter their reactivity and biological activity.
Prolinol: A derivative with a hydroxyl group, used in different synthetic applications.
Uniqueness: 3-Cyclohexylpyrrolidin-2-one is unique due to the presence of the cyclohexyl group, which enhances its steric and electronic properties. This modification can lead to improved selectivity and potency in biological applications compared to its analogs .
Propiedades
IUPAC Name |
3-cyclohexylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIHOJVLPTIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727446 | |
| Record name | 3-Cyclohexylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911721-88-5 | |
| Record name | 3-Cyclohexylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)
![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)


![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)


![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)
